molecular formula C17H8ClNO4 B14446541 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid CAS No. 73397-16-7

6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid

Cat. No.: B14446541
CAS No.: 73397-16-7
M. Wt: 325.7 g/mol
InChI Key: AQBFCGGCPZBBEF-UHFFFAOYSA-N
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Description

6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is a derivative of phenoxazine, a tricyclic heterocycle composed of two benzene rings joined by an oxazine structure. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is converted into a cytotoxic product by enzyme-catalyzed reactions. The activated product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one, exerts its effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid is unique due to its specific chlorine substitution and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug in targeted cancer therapy sets it apart from other phenoxazine derivatives .

Properties

CAS No.

73397-16-7

Molecular Formula

C17H8ClNO4

Molecular Weight

325.7 g/mol

IUPAC Name

6-chloro-5-oxobenzo[a]phenoxazine-10-carboxylic acid

InChI

InChI=1S/C17H8ClNO4/c18-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-6-5-8(17(21)22)7-11(12)19-14/h1-7H,(H,21,22)

InChI Key

AQBFCGGCPZBBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)C(=O)O)OC3=C(C2=O)Cl

Origin of Product

United States

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